硝酸尼可兰地尔

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nicorandil N-Oxide is a metabolite of Nicorandil, a well-known antianginal agent . It has been recommended as one of the second-line treatments for chronic stable angina . It has been applied clinically in various cardiovascular diseases such as variant or unstable angina and reperfusion-induced damage following coronary angioplasty or thrombolysis .

Synthesis Analysis

Nicorandil is synthesized by treating nicotinic acid chloride hydrochloride with nitro-oxy-ethyl-amine nitrate in an organic solvent . In addition, Nicorandil and its two isomers, which vary in the positions of the side chain containing the nitric oxide (NO) donor, and also their corresponding denitrated metabolites have been synthesized .Molecular Structure Analysis

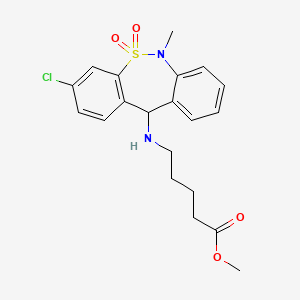

Nicorandil is a niacinamide vitamin derivative . It has a weakly basic group (pKa 3.62 of pyridyl N). The pyridyl N of Nicorandil has a pKa similar to nicotinamide (3.63), and is lower than that of an unsubstituted pyridine (pKa 5.2) due to the meta-amide group .Physical And Chemical Properties Analysis

Nicorandil exhibits moderate solubility (1.19 mg mL−1 at 37 °C) and has a short half-life (<1 h) due to rapid metabolism and systematic elimination via oral administration . The binary solids of Nicorandil with homologous dicarboxylic acids exhibit improved physical and mechanical properties compared to the Nicorandil drug .科学研究应用

硝酸尼可兰地尔在心血管保护中的作用

硝酸尼可兰地尔作为 ATP 敏感型钾 (KATP) 通道开放剂和一氧化氮供体的双重作用而得到认可,具有显着的心血管保护作用。研究表明它在改善大鼠肾脏缺血再灌注损伤方面有效,表明除主要用于缓解心绞痛之外,在管理与缺血应激相关的疾病方面有更广泛的应用 (Shimizu 等人,2011)。此外,硝酸尼可兰地尔已证明具有保护心肌无复流的潜力,这是急性心肌梗死再灌注治疗后的一种严重并发症,通过激活 KATP 通道来保持内皮功能 (Zhao 等人,2006)。

细胞和分子机制

在分子水平上,硝酸尼可兰地尔影响其治疗潜力的细胞过程。研究重点关注其对细胞增殖和凋亡的影响,特别是在肾癌细胞的背景下,揭示了其在生理浓度下非细胞毒性的性质,并表明对其生物活性的细致理解 (Paula 等人,2013)。此外,其在减轻氧化应激和炎症反应中的作用进一步强调了其在管理各种病理状况中的潜力 (Matsui 等人,2015)。

对器官保护的意义

硝酸尼可兰地尔的器官保护特性,特别是在糖尿病肾病和心肌损伤的背景下,突出了其治疗的多功能性。研究表明其在减少糖尿病肾病中的蛋白尿和肾小球损伤方面有效,表明其在肾脏保护方面的潜力 (Tanabe 等人,2012)。此外,其在减轻心肺旁路后的心室功能障碍和器官损伤中的作用表明其在手术环境中适用,以保护心脏功能 (Peng 等人,2022)。

作用机制

Target of Action

Nicorandil N-Oxide primarily targets potassium (K+) channels and acts as a nitric oxide (NO) donor . The activation of these targets plays a crucial role in its vasodilatory and cardioprotective effects .

Mode of Action

Nicorandil N-Oxide interacts with its targets in two significant ways :

- As a NO donor , it stimulates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels . This results in the relaxation of vascular smooth muscle cells .

- As a K+ channel opener , it induces hyperpolarization in various types of neuronal cells . This leads to decreased neuronal activity and preservation of the brain’s energy during hypoxic conditions .

Biochemical Pathways

Nicorandil N-Oxide affects several biochemical pathways:

- It activates the PI3K/AKT/eNOS signaling pathway , which plays a role in cell survival and proliferation .

- It also impacts the TLR4/SLC7A11 signaling pathway , which is involved in regulating ferroptosis, a form of regulated cell death .

Pharmacokinetics

Nicorandil N-Oxide is rapidly and almost completely absorbed via the gastrointestinal tract, reaching maximal plasma concentration after 30–60 minutes . Its half-life is roughly 52 minutes . It is primarily metabolized through oxidation to nicorandil-N-oxide and hydroxy nicorandil, and by denitration to N-(2-hydroxyethyl)-nicotin-amide .

Result of Action

The molecular and cellular effects of Nicorandil N-Oxide’s action include:

- Vasodilation : By activating K+ channels and donating NO, it causes vasodilation of both arterial and venous blood vessels .

- Neuroprotection : It can sustain the hyperpolarization phase in neuronal cells during hypoxia, which may have a neuroprotective effect .

- Regulation of Ferroptosis : It can regulate ferroptosis, a form of regulated cell death, through the TLR4/SLC7A11 signaling pathway .

Action Environment

The action, efficacy, and stability of Nicorandil N-Oxide can be influenced by environmental factors such as oxygen levels. For instance, during cerebral ischemia, a condition characterized by restricted oxygen and nutrient delivery, K+ channels open and cause neuronal hyperpolarization . This suggests that the drug’s efficacy may be enhanced in hypoxic conditions.

安全和危害

未来方向

Nicorandil has been recommended as a second-line anti-anginal drug in CCS patients, and it may be a particularly useful add-on therapy for patients in the Gulf region . There is a need to improve knowledge of the epidemiology of chronic coronary syndromes in the Middle East and Gulf region, and the need for studies of stratified pharmacologic approaches to improve symptomatic angina and quality of life in the large and growing number of patients with coronary artery disease from this region .

属性

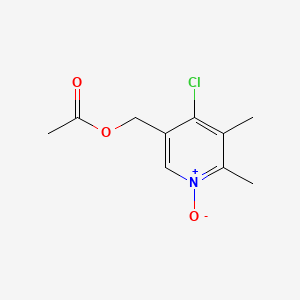

IUPAC Name |

2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]ethyl nitrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O5/c12-8(9-3-5-16-11(14)15)7-2-1-4-10(13)6-7/h1-2,4,6H,3,5H2,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALIEKHMDVZBFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=O)NCCO[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676063 |

Source

|

| Record name | 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicorandil N-Oxide | |

CAS RN |

107833-98-7 |

Source

|

| Record name | 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)